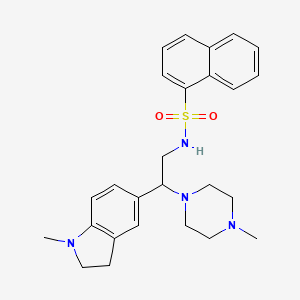

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide involves the creation of molecules with specific pharmacological activities. In one study, a series of 1-arylpyrazoles were synthesized as potent σ1 receptor antagonists. These compounds were evaluated for their binding affinity to human σ1R and guinea pig σ2 receptors. The synthesis process highlighted the importance of the pyrazole substituents and the necessity of a basic amine group. A variety of amines and spacer lengths were explored, with the ethylenoxy spacer and small cyclic amines yielding the most selective compounds for σ1R over σ2R. One of the most promising compounds, S1RA (E-52862), demonstrated high activity in neurogenic pain models and was selected as a clinical candidate due to its favorable properties .

Molecular Structure Analysis

The molecular structure of naphthalene-based sulfonamide compounds has been extensively studied. For instance, a naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions. The structure of this probe was confirmed using various spectroscopic methods, including FTIR, 1H NMR, mass spectra, and X-ray single crystal study. The coordination environment of the L-Al2+ complex was supported by mass spectral data and further corroborated by DFT computational study. The molecular structure of these compounds plays a crucial role in their biological activity and interaction with metal ions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene sulfonamide derivatives can be complex and require precise control over the reaction conditions. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate was reported, which upon reaction with methylmagnesium iodide or benzylmagnesium chloride, yielded methoxy-naphthyl sulfoxides with high enantiomeric purity. These reactions demonstrate the ability to create chiral centers and control stereochemistry, which is essential for the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamide derivatives are influenced by their molecular structure. The fluorescence sensing capabilities of a naphthalene-based sulfonamide Schiff base for Al3+ ions are a prime example of the unique properties these compounds can exhibit. The probe showed a significant fluorescence enhancement upon binding with Al3+, with a low limit of detection. These properties are not only important for sensing applications but also for the potential biological activity of the compounds. The antimicrobial activity and nonmutagenicity of the sulfonamide derivative also highlight the importance of understanding the physical and chemical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Pharmacological Receptor Binding and Activity

Research has demonstrated the utility of sulfonamide derivatives, including those related to N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide, in targeting central nervous system (CNS) receptors. These compounds exhibit potent antagonistic activity at various serotonin (5-HT) and dopamine (D) receptor sites, showing significant promise in antidepressant and anxiolytic applications due to their ability to produce antidepressant-like effects and demonstrate significant anxiolytic activity in animal models (Zajdel et al., 2012).

Synthesis Methods

Advancements in synthesis methods for sulfonamide compounds have been reported, showcasing novel strategies to create these complex molecules. One notable method involves microwave-assisted synthesis techniques, which provide efficient pathways to produce sulfonamide derivatives with potential biological activities, including nerve growth factor (NGF) potentiation (Williams et al., 2010). Another approach details the synthesis of naphthalene-sulfonamides for PET imaging, emphasizing their role in visualizing human CCR8, a chemokine receptor (Wang et al., 2008).

Computational Analysis

Computational analysis plays a crucial role in understanding the structural and electronic features of sulfonamide derivatives. Studies involving density functional theory (DFT) have been used to characterize compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, providing insights into their stability, reactivity, and potential biological activities through natural bond orbital (NBO) analysis, HOMO-LUMO studies, and molecular docking investigations (Sarojini et al., 2012).

Biological Evaluation

The biological evaluation of sulfonamide derivatives extends to their antimicrobial, antifungal, and antibacterial properties. For instance, compounds derived from naphthalene-based sulfonamides have shown promising results in combating fungal and bacterial infections, suggesting potential therapeutic applications (Tandon et al., 2010).

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-28-14-16-30(17-15-28)25(21-10-11-24-22(18-21)12-13-29(24)2)19-27-33(31,32)26-9-5-7-20-6-3-4-8-23(20)26/h3-11,18,25,27H,12-17,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMMALANHTVKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)